molecular formula C9H9N3O B1308978 (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine CAS No. 883545-92-4

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No. B1308978
M. Wt: 175.19 g/mol
InChI Key: JEFIFQRLLDJFSE-UHFFFAOYSA-N
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Description

The compound "(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The phenyl group attached to the oxadiazole ring can influence the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of derivatives of 1,2,4-oxadiazole, such as "(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine," often involves the condensation of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved by reacting p-toluic hydrazide with glycine using a polyphosphoric acid condensation route, which was found to be high yielding . Another method for synthesizing related compounds involves a novel isocyanide-based four-component reaction that efficiently provides N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without the need for a catalyst or activation, carried out at room temperature .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the conformation and reactivity of the molecule. For example, the crystal structure studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed that the piperazine ring adopts a chair conformation, and the compounds exhibit intermolecular hydrogen bonds contributing to the crystal packing . These structural features can be crucial for the biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring. The presence of a phenyl group can influence the electrophilic and nucleophilic nature of the molecule, as indicated by DFT calculations in related compounds . Additionally, the oxadiazole ring itself can participate in various chemical reactions, such as cycloadditions, which are useful in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine" derivatives are influenced by the substituents on the oxadiazole ring. These properties include solubility, melting points, and stability, which are important for the compound's application in drug development. Spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry are commonly used to characterize these compounds . The presence of different functional groups can also affect the drug-like properties, such as CNS-MPO, Fsp3, and LELP, which are important for the pharmacokinetic profile of potential drug candidates .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized through various methods, including polyphosphoric acid condensation, involving reactions with p-Toluic hydrazide and glycine. This process is noted for its high yield and efficiency (Shimoga, Shin, & Kim, 2018).
  • Characterization Methods : Spectroscopic characterization techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques have been effectively employed for these compounds (Shimoga, Shin, & Kim, 2018).

Medicinal Chemistry and Biological Activity

  • Anti-Tumor Potential : Certain derivatives have shown significant anti-tumor activity against various cancer cell lines. The structure-activity relationship studies suggest that the introduction of halogen atoms can improve cytotoxic activity (Ramazani et al., 2014).
  • Synthesis for Antitubercular Agents : These compounds have been synthesized and evaluated for antitubercular activity. Their toxicity profiles were predicted using in silico methods, and molecular docking studies indicated significant interactions with Mycobacterium tuberculosis enzymes (Mathew et al., 2014).

Chemical Genetics and Drug Discovery

  • Apoptosis Inducers and Anticancer Agents : A chemical genetics approach identified 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers, with potential as anticancer agents. Molecular targets such as TIP47, an insulin-like growth factor II receptor binding protein, have been identified for these compounds (Cai, Drewe, & Kasibhatla, 2006).

properties

IUPAC Name

(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFIFQRLLDJFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424396
Record name (5-phenyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine

CAS RN

883545-92-4
Record name 5-Phenyl-1,2,4-oxadiazole-3-methanamine
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Record name (5-phenyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-phenyl-1,2,4-oxadiazol-3-yl)methanamine
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